molecular formula C16H15Cl B3314900 4-(2-Biphenyl)-2-chloro-1-butene CAS No. 951890-02-1

4-(2-Biphenyl)-2-chloro-1-butene

Cat. No.: B3314900
CAS No.: 951890-02-1
M. Wt: 242.74 g/mol
InChI Key: JTMQAJCOTCEHMI-UHFFFAOYSA-N
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Description

4-(2-Biphenyl)-2-chloro-1-butene is an organic compound that features a biphenyl group attached to a butene chain with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Biphenyl)-2-chloro-1-butene typically involves the coupling of biphenyl derivatives with appropriate butene precursors. One common method is the Wurtz-Fittig reaction, which involves the coupling of biphenyl with 2-chloro-1-butene in the presence of sodium metal. Another approach is the Suzuki-Miyaura cross-coupling reaction, where a biphenyl boronic acid is coupled with a 2-chloro-1-butene derivative using a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic methodologies such as the Ullmann reaction or the Negishi coupling. These methods are favored for their efficiency and ability to produce large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Biphenyl)-2-chloro-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.

    Nucleophilic Substitution: Substituted butene derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

Scientific Research Applications

4-(2-Biphenyl)-2-chloro-1-butene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Biphenyl)-2-chloro-1-butene involves its interaction with molecular targets through its biphenyl and butene moieties. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the butene chain can undergo nucleophilic or electrophilic reactions, modifying biological pathways. These interactions can influence various cellular processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the biphenyl group and the chlorine-substituted butene chain. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from simpler biphenyl or butene derivatives .

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl/c1-13(17)11-12-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMQAJCOTCEHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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